2-(2,4-dichlorophenoxy)-N-methoxy-N-methylpropanamide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N-methoxy-N-methylpropanamide is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group attached to a propanamide moiety. This compound is known for its herbicidal properties and is used to control broadleaf weeds in various agricultural settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-methoxy-N-methylpropanamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with N-methoxy-N-methylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as crystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-methoxy-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, using reagents like sodium hydroxide or ammonia
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N-methoxy-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in plant biology research to study the effects of herbicides on plant growth and development.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the formulation of herbicidal products for agricultural use
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-methoxy-N-methylpropanamide involves its absorption by plant leaves, followed by translocation to the meristematic tissues. It acts as a synthetic auxin, disrupting normal plant growth by causing uncontrolled cell division and elongation, leading to the death of the plant .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another phenoxy herbicide with comparable herbicidal properties.
2-(2,4-Dichlorophenoxy)propionic acid (2,4-DP): Shares similar chemical properties and applications
Uniqueness
2-(2,4-Dichlorophenoxy)-N-methoxy-N-methylpropanamide is unique due to its specific molecular structure, which imparts distinct herbicidal activity and selectivity. Its methoxy and methyl groups contribute to its effectiveness and stability compared to other similar compounds .
Properties
Molecular Formula |
C11H13Cl2NO3 |
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Molecular Weight |
278.13 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C11H13Cl2NO3/c1-7(11(15)14(2)16-3)17-10-5-4-8(12)6-9(10)13/h4-7H,1-3H3 |
InChI Key |
MEUIYIPSYZYOFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)OC)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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